molecular formula C21H24BrN3O B10888077 3-{[4-(5-Bromo-2-methoxybenzyl)piperazino]methyl}-1H-indole

3-{[4-(5-Bromo-2-methoxybenzyl)piperazino]methyl}-1H-indole

Cat. No.: B10888077
M. Wt: 414.3 g/mol
InChI Key: GYKXPGJPYKFFTF-UHFFFAOYSA-N
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Description

3-{[4-(5-Bromo-2-methoxybenzyl)piperazino]methyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a brominated methoxybenzyl group attached to a piperazine ring, which is further connected to an indole moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(5-Bromo-2-methoxybenzyl)piperazino]methyl}-1H-indole typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The brominated methoxybenzyl group can be introduced through a substitution reaction using appropriate brominated reagents . The piperazine ring is then attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(5-Bromo-2-methoxybenzyl)piperazino]methyl}-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-{[4-(5-Bromo-2-methoxybenzyl)piperazino]methyl}-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(5-Bromo-2-methoxybenzyl)piperazino]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, influencing biological processes. The brominated methoxybenzyl group may enhance the compound’s binding affinity and specificity for certain targets . The piperazine ring can modulate the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(5-Bromo-2-methoxybenzyl)piperazino]methyl}-1H-indole is unique due to its combination of an indole moiety, a brominated methoxybenzyl group, and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H24BrN3O

Molecular Weight

414.3 g/mol

IUPAC Name

3-[[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C21H24BrN3O/c1-26-21-7-6-18(22)12-16(21)14-24-8-10-25(11-9-24)15-17-13-23-20-5-3-2-4-19(17)20/h2-7,12-13,23H,8-11,14-15H2,1H3

InChI Key

GYKXPGJPYKFFTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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